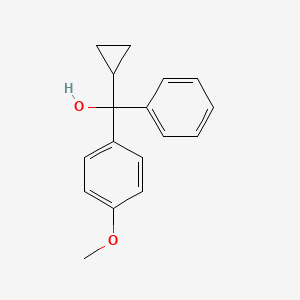

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

Description

Properties

CAS No. |

62587-03-5 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(R)-cyclopropyl-(4-methoxyphenyl)-phenylmethanol |

InChI |

InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3/t17-/m0/s1 |

InChI Key |

SIRULVGQLZGELT-KRWDZBQOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@](C2CC2)(C3=CC=CC=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and spectroscopic properties of the chiral molecule (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol. This compound, a member of the cyclopropyl carbinol family, is of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential as a chiral building block. This document is intended to serve as a technical resource, consolidating available data to support research and development efforts.

Chemical Identity and Structure

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is a chiral secondary alcohol. Its structure consists of a central carbon atom bonded to a cyclopropyl group, a 4-methoxyphenyl group, a phenyl group, and a hydroxyl group. The "(r)" designation refers to the specific stereochemical configuration at the chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

| Identifier | Value |

| IUPAC Name | (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| CAS Number (Racemate) | 62587-03-5 |

| CAS Number ((s)-enantiomer) | 6274-78-8[1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C_chiral [label="C*", pos="0,0!", fontsize=12, fontcolor="#EA4335"]; OH [label="OH", pos="-0.8,0.8!", fontsize=10]; H [label="", shape=point, pos="0,-0.5!"]; // Placeholder for the hydrogen atom for stereochemistry visualization Cyclopropyl [label="△", pos="0.8,0.8!", fontsize=18, fontcolor="#34A853"]; Phenyl [label="Ph", pos="-1,-1!", fontsize=10]; MethoxyPhenyl [label="C₆H₄-OMe", pos="1,-1!", fontsize=10];

C_chiral -- OH [len=1.2]; C_chiral -- Cyclopropyl [len=1.2]; C_chiral -- Phenyl [len=1.2]; C_chiral -- MethoxyPhenyl [len=1.2]; }

Figure 1: General structure of Cyclopropyl(4-methoxyphenyl)phenylmethanol. The asterisk indicates the chiral center.

Physical Properties

Detailed experimental data for the physical properties of the (r)-enantiomer of Cyclopropyl(4-methoxyphenyl)phenylmethanol are not extensively reported in publicly available literature. However, information on related compounds and the racemic mixture can provide valuable insights.

| Property | Value | Source/Comment |

| Physical Form | Expected to be a solid or viscous liquid at room temperature. | Based on analogous compounds. |

| Melting Point | Not available for the (r)-enantiomer. | The precursor ketone, Cyclopropyl(4-methoxyphenyl)methanone, has a melting point of 40-42 °C. |

| Boiling Point | Not available. | High boiling point is expected due to the molecular weight and polar hydroxyl group. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility for similar aromatic alcohols. |

| Optical Rotation | Not available. | This is a critical parameter for characterizing the enantiomeric purity and has not been found in the searched literature. |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are:

-

Aromatic Protons (Phenyl & 4-Methoxyphenyl): Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the 4-methoxyphenyl group will likely appear as two doublets due to the para-substitution pattern.

-

Methoxyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 1.5-3.0 ppm.

-

Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 0.2-1.5 ppm.

-

Carbinol Proton (-CHOH): A signal that would likely be a doublet coupled to the adjacent cyclopropyl proton.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

-

Aromatic Carbons: Signals in the range of δ 113-160 ppm. The carbon bearing the methoxy group will be significantly downfield.

-

Carbinol Carbon (-CHOH): A signal in the range of δ 70-80 ppm.

-

Methoxyl Carbon (-OCH₃): A signal around δ 55 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-20 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands (ν) in cm⁻¹ are:

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic - Cyclopropyl): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol & Ether): Strong bands in the region of 1000-1300 cm⁻¹.

Synthesis and Enantioselective Separation

The synthesis of racemic Cyclopropyl(4-methoxyphenyl)phenylmethanol typically involves the Grignard reaction between a cyclopropyl magnesium halide and 4-methoxybenzophenone, or the reaction of a phenyl magnesium halide with cyclopropyl(4-methoxyphenyl)methanone.

Figure 2: A common synthetic route to the racemic mixture.

The isolation of the (r)-enantiomer requires a chiral resolution step. This can be achieved through several methods:

-

Diastereomeric Salt Formation: Reaction of the racemic alcohol with a chiral acid to form diastereomeric esters, which can be separated by crystallization, followed by hydrolysis to yield the pure enantiomer.

-

Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Sources

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol, CAS Number 62587-03-5, a chiral alcohol with significant potential in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, characterization, and prospective applications.

Introduction: The Significance of Chiral Cyclopropyl Carbinols

Chiral molecules are fundamental in drug development, as the stereochemistry of a compound often dictates its pharmacological activity and metabolic profile. (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol belongs to the class of chiral cyclopropyl carbinols, a structural motif of increasing interest in medicinal chemistry. The cyclopropyl group, a small, strained ring system, can impart unique conformational constraints and metabolic stability to a molecule. When combined with a chiral carbinol center and synthetically versatile aromatic rings, it becomes a valuable building block for complex, biologically active molecules. This guide will delve into the technical aspects of this specific enantiomer, providing a foundation for its application in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 62587-03-5 | N/A |

| Molecular Formula | C₁₇H₁₈O₂ | N/A |

| Molecular Weight | 254.32 g/mol | N/A |

| Appearance | Expected to be a solid or viscous liquid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water | Inferred from structural features |

| Chirality | Contains one stereocenter at the carbinol carbon, this guide focuses on the (R)-enantiomer. | N/A |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Postulated Asymmetric Synthesis

An effective method for the enantioselective synthesis of chiral tertiary alcohols is the asymmetric addition of an organometallic reagent to a prochiral ketone. In this case, the addition of a cyclopropyl organometallic species to 4-methoxybenzophenone can be catalyzed by a chiral ligand.

Reaction Scheme:

Figure 1: Postulated asymmetric synthesis of (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol.

Experimental Protocol (Hypothetical):

-

Catalyst Formation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the chiral ligand (e.g., (-)-sparteine) and a metal salt (e.g., anhydrous zinc chloride) in an appropriate anhydrous solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reagent Addition: Cool the catalyst solution to a low temperature (e.g., -78 °C or 0 °C). To this, slowly add the cyclopropyl organometallic reagent (e.g., a solution of cyclopropylmagnesium bromide in THF).

-

Substrate Addition: Add a solution of 4-methoxybenzophenone in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched product.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Racemic Synthesis and Chiral Resolution

Alternatively, the racemic mixture can be synthesized and then separated into its constituent enantiomers.

Racemic Synthesis:

A straightforward approach to the racemic alcohol is the Grignard reaction between 4-methoxybenzoyl chloride and cyclopropylmagnesium bromide, followed by reaction with phenylmagnesium bromide.

Chiral Resolution:

Chiral resolution is a well-established technique for separating enantiomers.[1] This typically involves the formation of diastereomeric salts or derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization or chromatography.[1]

Workflow for Chiral Resolution:

Figure 2: General workflow for the chiral resolution of a racemic alcohol.

Structural Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and methoxyphenyl groups, typically in the range of δ 6.8-7.5 ppm. The methoxy group will appear as a singlet around δ 3.8 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region, typically between δ 0.2-1.0 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons between δ 110-160 ppm. The methoxy carbon will be around δ 55 ppm. The carbinol carbon is expected in the region of δ 75-85 ppm. The cyclopropyl carbons will appear at high field, typically between δ 5-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-O stretching from the ether and alcohol will appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 254. Common fragmentation patterns would include the loss of a water molecule (M-18), a cyclopropyl group (M-41), and cleavage of the C-C bond adjacent to the oxygen atom.

Applications in Drug Development

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Chiral Auxiliary

The chiral hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions on a prochiral molecule temporarily attached to it. The auxiliary can then be cleaved and potentially recovered. This approach is a cornerstone of asymmetric synthesis.[2]

Precursor for Biologically Active Compounds

The cyclopropylmethanol moiety is found in a number of biologically active compounds. For instance, derivatives of cyclopropyl carboxamides have shown potential as antimalarial agents by targeting cytochrome b.[3] The unique stereochemistry and electronic properties of (r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol make it an attractive starting material for the synthesis of novel analogs in this and other therapeutic areas. The presence of the methoxyphenyl group also offers a handle for further functionalization, allowing for the exploration of structure-activity relationships.

Conclusion

(r)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is a chiral building block with considerable potential for application in asymmetric synthesis and the development of novel pharmaceuticals. While detailed experimental data for this specific enantiomer is not widely published, this guide has provided a comprehensive technical overview based on established chemical principles and data from related compounds. The synthetic strategies and characterization data presented herein offer a solid foundation for researchers to utilize this molecule in their drug discovery and development programs. The unique combination of a chiral center, a cyclopropyl ring, and functionalized aromatic moieties makes it a promising scaffold for the creation of next-generation therapeutics.

References

[2] BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Retrieved from [4] Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link] [5] PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link] YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link] [1] Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link] [6] PubMed. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Retrieved from [Link] [7] ResearchGate. (n.d.). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Retrieved from [Link] [3] PubMed Central. (n.d.). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. [1-(4-METHOXY-PHENYL)-CYCLOPROPYL]-METHANOL(16728-03-3) 1H NMR [m.chemicalbook.com]

- 3. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 4-methoxyphenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (R)-Cyclopropyl(4-methoxyphenyl)phenylmethanol: Nomenclature, Asymmetric Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopropyl(4-methoxyphenyl)phenylmethanol is a chiral tertiary alcohol featuring a unique combination of cyclopropyl, phenyl, and 4-methoxyphenyl substituents. This guide provides an in-depth exploration of its nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC), detailed protocols for its enantioselective synthesis, comprehensive methods for its analytical characterization, and a discussion of the potential applications of this and structurally related chiral cyclopropyl carbinols. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a valuable resource for researchers engaged in synthetic chemistry and drug discovery.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical compound is fundamental for scientific communication. According to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the molecule is (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol .

Let's dissect this name to understand the underlying structural features:

-

Methanol: This is the parent hydride, indicating a methane molecule with a hydroxyl (-OH) group.

-

Cyclopropyl, (4-methoxyphenyl), phenyl: These are the three substituents attached to the carbinol carbon (the carbon atom bonded to the hydroxyl group).

-

(4-methoxyphenyl): This specifies a phenyl group substituted at the para (position 4) with a methoxy (-OCH₃) group.

-

(R)-: This stereochemical descriptor, derived from the Cahn-Ingold-Prelog (CIP) priority rules, denotes the absolute configuration at the chiral center, which is the carbinol carbon.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | (R)-Cyclopropyl(4-methoxyphenyl)phenylmethanol |

| CAS Number (Racemate) | 62587-03-5[1] |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| Chiral Center | Carbinol Carbon |

Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol is a key challenge that can be addressed through two primary asymmetric strategies: the enantioselective reduction of a prochiral ketone or the enantioselective addition of an organometallic reagent to a ketone.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to cyclopropyl(4-methoxyphenyl)methanone as a readily accessible precursor. This ketone can be synthesized via a Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol 1: Asymmetric Reduction of Cyclopropyl(4-methoxyphenyl)methanone via Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols.[2][3][4][5] This reaction utilizes a chiral oxazaborolidine catalyst to direct the hydride delivery from a stoichiometric reducing agent, typically borane, with high enantioselectivity.

Workflow for Corey-Itsuno Reduction

Caption: Step-by-step workflow for the Corey-Itsuno reduction.

Detailed Methodology:

-

Preparation of the Precursor Ketone: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add cyclopropanecarbonyl chloride (1.0 eq). After 15 minutes, add anisole (1.05 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by pouring it onto ice-cold water and extract with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, cyclopropyl(4-methoxyphenyl)methanone, is purified by column chromatography on silica gel.

-

Asymmetric Reduction:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) dropwise.

-

After stirring for 15 minutes, a solution of cyclopropyl(4-methoxyphenyl)methanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

The mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and 1 M hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol.

-

Causality of Experimental Choices:

-

The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the borane reagent and the deactivation of the catalyst.

-

The slow addition of the borane and the ketone substrate at low temperatures helps to control the reaction rate and minimize side reactions, thereby maximizing enantioselectivity.

-

The (R)-enantiomer of the CBS catalyst is selected to produce the (R)-alcohol. The opposite enantiomer of the catalyst would yield the (S)-alcohol.

Experimental Protocol 2: Enantioselective Phenyl Grignard Addition

An alternative approach involves the enantioselective addition of a phenyl Grignard reagent to cyclopropyl(4-methoxyphenyl)methanone in the presence of a chiral ligand. Chiral amino alcohols and diamines are commonly employed as ligands to chelate with the magnesium of the Grignard reagent, thereby creating a chiral environment around the reactive nucleophile.

Workflow for Enantioselective Grignard Addition

Caption: Step-by-step workflow for the enantioselective Grignard addition.

Detailed Methodology:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.1 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

-

Enantioselective Addition:

-

To the freshly prepared phenylmagnesium bromide solution at -78 °C, add a solution of a chiral ligand, such as (-)-sparteine (1.1 eq), in anhydrous toluene.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of cyclopropyl(4-methoxyphenyl)methanone (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

-

Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol.

-

Causality of Experimental Choices:

-

The use of freshly prepared Grignard reagent is recommended for optimal reactivity.

-

Low reaction temperatures are critical for achieving high enantioselectivity by favoring the diastereomeric transition state that leads to the desired enantiomer.

-

The choice of the chiral ligand is paramount. The stereochemical outcome is dictated by the chirality of the ligand.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol.

Spectroscopic Analysis

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-Cyclopropyl(4-methoxyphenyl)phenylmethanol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.40 - 7.20 | m | Aromatic protons (phenyl group) |

| 7.15 | d | Aromatic protons (methoxyphenyl group) | |

| 6.85 | d | Aromatic protons (methoxyphenyl group) | |

| 3.80 | s | Methoxy protons (-OCH₃) | |

| 2.50 | s | Hydroxyl proton (-OH) | |

| 1.30 - 1.10 | m | Cyclopropyl methine proton | |

| 0.60 - 0.30 | m | Cyclopropyl methylene protons | |

| ¹³C NMR | ~159 | s | C-O (methoxyphenyl) |

| ~145 | s | Quaternary C (phenyl) | |

| ~136 | s | Quaternary C (methoxyphenyl) | |

| ~128 | d | Aromatic CH (phenyl) | |

| ~127 | d | Aromatic CH (phenyl) | |

| ~126 | d | Aromatic CH (methoxyphenyl) | |

| ~114 | d | Aromatic CH (methoxyphenyl) | |

| ~78 | s | Carbinol carbon | |

| ~55 | q | Methoxy carbon | |

| ~17 | d | Cyclopropyl methine | |

| ~2 | t | Cyclopropyl methylene |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present. A broad peak around 3400 cm⁻¹ is indicative of the O-H stretch of the alcohol. Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, and C-O stretching of the ether and alcohol will be observed in the 1250-1000 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the synthesized product.[6]

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H), is required.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

-

Sample Preparation: A dilute solution of the sample in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Potential Applications and Biological Relevance

The unique three-dimensional structure of chiral cyclopropyl carbinols makes them attractive scaffolds in medicinal chemistry and materials science.[7][8] The cyclopropyl group can act as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets.

While the specific biological activity of (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol has not been extensively reported, structurally related compounds have shown promising therapeutic potential. For instance, various cyclopropyl aryl methanols and their derivatives have been investigated for their antitubercular and antimalarial activities. The presence of the cyclopropyl moiety is often associated with enhanced potency and favorable pharmacokinetic properties in these contexts.

Furthermore, the stereochemistry of chiral molecules is known to be critical for their biological activity.[9] Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the development of robust asymmetric syntheses for compounds like (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol is of significant importance for the advancement of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of (R)-cyclopropyl(4-methoxyphenyl)phenylmethanol, from its systematic IUPAC nomenclature to detailed protocols for its enantioselective synthesis and analytical characterization. The presented methodologies, including the Corey-Itsuno reduction and enantioselective Grignard addition, offer reliable pathways to access this chiral molecule with high enantiopurity. The analytical techniques described, particularly chiral HPLC, are essential for verifying the success of these synthetic efforts. The potential applications of this and related chiral cyclopropyl carbinols in drug discovery underscore the importance of continued research in this area. It is anticipated that this guide will serve as a valuable resource for scientists working to synthesize and explore the properties of novel chiral molecules.

References

- Chemical Abstracts Service. SciFinder. Columbus, OH. (Accessed January 2026).

- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 1987, 109(18), 5551–5553.

- Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.

- Okamoto, Y.; Aburatani, M.; Hatada, K. Chromatographic resolution. 13. A silica gel column coated with cellulose tris(3,5-dimethylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography.

- Nicolaou, K. C.; Petasis, N. A.; Zipkin, R. E.; Uenishi, J. The synthesis of endiandric acids A-G. 1. A stereocontrolled synthesis of the endiandric acid G tetracycle. Journal of the American Chemical Society, 1982, 104(20), 5555–5557.

- Walsh, C. T. Enzymatic Reaction Mechanisms. W. H. Freeman and Company, 1979.

- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994.

Sources

- 1. rsc.org [rsc.org]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Initial Discovery and Synthesis of Novel Chiral Alcohols

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, chirality is not merely a structural feature but a fundamental determinant of biological activity, efficacy, and safety. Chiral alcohols, in particular, are ubiquitous and indispensable building blocks—synthons—that form the core of numerous active pharmaceutical ingredients (APIs), from beta-blockers to antiviral agents.[1] The distinct three-dimensional arrangement of substituents around a stereocenter dictates its interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. Consequently, the ability to selectively synthesize a single enantiomer of a chiral alcohol is a cornerstone of modern organic chemistry.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of enantiomerically pure alcohols. It moves beyond a simple recitation of protocols to explore the mechanistic underpinnings and causal logic behind key experimental choices. We will delve into the foundational pillars of asymmetric synthesis, including the reduction of prochiral ketones, the resolution of racemic mixtures, and the desymmetrization of meso compounds, grounding each technique in authoritative literature and field-proven insights.

Section 1: Core Strategies for Asymmetric Synthesis of Chiral Alcohols

The synthesis of a single-enantiomer alcohol can be broadly approached from three primary starting points: a prochiral ketone, a racemic mixture of alcohols, or a symmetric meso-diol. The choice of strategy depends on substrate availability, scalability, and the desired level of enantiopurity.

Caption: Core strategies for synthesizing enantioenriched alcohols.

Asymmetric Reduction of Prochiral Ketones: The Direct Approach

The most atom-economical method for producing chiral alcohols is the asymmetric reduction of prochiral ketones.[3] This strategy involves the addition of two hydrogen atoms across the carbonyl double bond with a preference for one of the two prochiral faces, leading directly to an enantiomerically enriched product. This transformation can be achieved using transition-metal catalysts or biocatalysts.

A landmark achievement in this field, recognized with the 2001 Nobel Prize in Chemistry, is the Noyori asymmetric hydrogenation.[4] This method utilizes ruthenium (Ru) catalysts bearing a C₂-symmetric diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the hydrogenation of ketones with exceptional enantioselectivity.[5]

Causality of a Self-Validating System: The power of the Noyori system lies in its predictable stereochemical outcome. The rigid C₂-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center. This forces the ketone substrate to coordinate in a sterically favored orientation, exposing one prochiral face to hydride transfer from the ruthenium complex. The choice between the (R)-BINAP and (S)-BINAP ligand directly dictates whether the (R)- or (S)-alcohol is produced, providing robust and verifiable control over the product's absolute configuration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Theoretical studies on cyclopropyl carbinol transition states

An In-depth Technical Guide to the Theoretical Exploration of Cyclopropyl Carbinol Transition States

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the transition states of cyclopropyl carbinol systems. We will delve into the nuanced world of these reactive intermediates, exploring the causality behind computational choices and providing actionable protocols for their study.

The Enduring Enigma of the Cyclopropylcarbinyl Cation

The cyclopropylcarbinyl system has captivated chemists for decades. Its solvolysis rates are unexpectedly high, and reactions often yield a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products.[1] This behavior stems from the formation of a highly delocalized and fluxional carbocation. Early theories posited the existence of non-classical carbocations, such as the bicyclobutonium ion, to explain the observed reactivity.[1][2]

Modern computational chemistry provides a powerful lens to scrutinize these transient species. High-level calculations suggest that the system is best described as a set of rapidly equilibrating, classical cyclopropylcarbinyl cations.[2][3] The bicyclobutonium structures, once thought to be stable intermediates, are now more commonly understood as high-energy transition structures that connect different isomeric forms of the cation.[3][4] This dynamic nature is precisely why studying the transition states—the fleeting molecular configurations at the peak of the reaction energy profile—is critical to understanding and predicting reaction outcomes.

Core Computational Methodologies: The Scientist's Toolkit

Choosing the right computational tool is paramount for obtaining meaningful results. The goal is to strike a balance between accuracy and computational cost. Computational chemistry provides a powerful suite of tools for this purpose.[5][6]

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance of cost and accuracy for systems of this size.[7]

-

Why DFT? It includes a degree of electron correlation—the interaction between electrons—at a fraction of the cost of more complex ab initio methods.

-

Common Functionals: The B3LYP functional is a popular and well-validated choice for organic reactions.[8][9] Other functionals, like the M06-2X, can be particularly effective for systems where non-covalent interactions are important or for calculating more accurate barrier heights.[1]

-

Basis Sets: A Pople-style basis set like 6-31G* is often sufficient for initial geometry optimizations and frequency calculations. For more accurate final energy calculations, a larger basis set, such as 6-311+G** or a correlation-consistent basis set like cc-pVTZ, is recommended.[1]

Ab Initio Methods

These methods are derived directly from quantum mechanical principles without empirical parameterization.

-

Why Ab Initio? They offer a systematic way to improve accuracy. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for including electron correlation beyond the Hartree-Fock approximation.[2][4]

-

Gold Standard: Coupled Cluster methods, like CCSD(T), are considered the gold standard for accuracy but are computationally very expensive and typically reserved for small, benchmark systems.

Transition State Theory (TST)

TST provides the framework for relating the calculated properties of a transition state to the macroscopic reaction rate.[10] The theory assumes a quasi-equilibrium between the reactants and the activated complex (the population of molecules at the transition state).[10] The rate constant is then determined by the free energy of activation (ΔG‡).

The Cyclopropylcarbinyl Rearrangement: A Case Study

The rearrangement of the cyclopropylcarbinyl cation to its cyclobutyl and homoallyl isomers is a hallmark of its chemistry. Let's explore the computational workflow for studying the transition state of the ring-expansion to the cyclobutyl cation.

Reaction Pathway and Intermediates

The process involves the migration of a cyclopropane C-C bond to the cationic center, leading to a four-membered ring. This rearrangement is often facile, with a low activation barrier.[11]

Caption: Energy profile for cyclopropylcarbinyl to cyclobutyl cation rearrangement.

Step-by-Step Computational Protocol

This protocol outlines a self-validating system for locating and verifying the desired transition state.

-

Reactant & Product Optimization:

-

Construct the 3D structures of the cyclopropylcarbinyl cation and the cyclobutyl cation.

-

Perform a full geometry optimization and frequency calculation on both structures. A suitable level of theory is B3LYP/6-31G*.

-

Causality Check: This step provides the energy minima on the potential energy surface. The frequency calculation confirms they are true minima (zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

-

Transition State (TS) Search:

-

Use a dedicated TS search algorithm. The Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) is efficient if you have good starting and ending structures. Alternatively, a Nudged Elastic Band (NEB) method can map the entire minimum energy path.[7]

-

The initial guess for the TS can be generated by interpolating between the reactant and product geometries.

-

Causality Check: The goal is to find the first-order saddle point on the potential energy surface connecting your reactant and product.

-

-

TS Verification:

-

Perform a frequency calculation on the optimized TS geometry at the same level of theory.

-

Self-Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this frequency should visually represent the reaction coordinate (i.e., the breaking and forming of the key bonds).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Run an IRC calculation starting from the verified TS geometry, proceeding in both the forward and reverse directions.

-

Self-Validation: The IRC path must connect the transition state to the previously optimized reactant and product energy minima.[8] This step definitively proves that you have found the correct transition state for the reaction of interest.

-

-

Energy Refinement:

-

Perform single-point energy calculations on the B3LYP/6-31G* optimized geometries (reactant, TS, and product) using a higher level of theory and a larger basis set (e.g., M06-2X/cc-pVTZ or MP2/cc-pVTZ).

-

Causality Check: This corrects for deficiencies in the lower-level theory used for the geometry optimization, providing a more accurate activation energy (ΔG‡) and reaction energy (ΔG_rxn).

-

Quantitative Data Summary

The results from these calculations can be summarized for clear comparison.

| Species | Relative Energy (kcal/mol) (B3LYP/6-31G) | Relative Free Energy (kcal/mol) (M06-2X/cc-pVTZ//B3LYP/6-31G) | Key Geometric Parameter (TS) |

| Cyclopropylcarbinyl Cation | 0.0 | 0.0 | - |

| Ring-Expansion TS | +5.1 | +4.5 | Migrating C-C bond: ~1.8 Å |

| Cyclobutyl Cation | -2.5 | -3.0 | - |

Note: Values are illustrative and will vary based on the specific system and level of theory.

Solvolysis Reactions: Probing Nucleophilic Attack

Solvolysis of cyclopropylcarbinyl derivatives is a classic reaction that highlights the interplay between carbocation rearrangement and nucleophilic trapping.[4] Theoretical studies can elucidate the transition states for both processes.

Competing Pathways

Once the cyclopropylcarbinyl cation is formed, it can be attacked directly by a solvent molecule (e.g., water, methanol) or it can first rearrange to a more stable cation before being trapped. The relative heights of the activation barriers for rearrangement versus nucleophilic attack determine the product distribution.

Sources

- 1. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]

- 7. One moment, please... [wjps.uowasit.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition state theory - Wikipedia [en.wikipedia.org]

- 11. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]

Mechanism of action for cyclopropyl-containing plant growth regulators

**A Technical Guide to the

Mechanisms of Cyclopropyl-Containing Plant Growth Regulators**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl-containing molecules represent a significant class of plant growth regulators (PGRs) that exert their effects through precise manipulation of key phytohormonal pathways. The unique strained three-membered ring of the cyclopropyl group is fundamental to their biological activity, enabling them to act as biosynthetic precursors or as structural mimics that inhibit crucial enzymatic steps. This guide provides an in-depth exploration of the core mechanisms of action, focusing on their roles in ethylene production and the inhibition of gibberellin biosynthesis. Furthermore, it details validated experimental protocols for elucidating these mechanisms, offering researchers a practical framework for investigation in this field.

Chapter 1: The Cyclopropyl Moiety: A Locus of Bioactivity

The cyclopropane ring, a three-carbon cycloalkane, is characterized by significant ring strain due to its compressed C-C-C bond angles (~60°). This inherent strain imparts unique chemical properties that are exploited in biological systems. In the context of PGRs, two primary roles emerge:

-

Biosynthetic Precursor: The cyclopropane ring serves as the core structure of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1][2] The enzymatic machinery of the plant readily recognizes and metabolizes this structure.

-

Structural Mimicry: In other classes of PGRs, the cyclopropyl group is part of a larger molecule that mimics the structure of endogenous substrates for key enzymes, particularly in hormone biosynthesis pathways.[3][4] This mimicry leads to competitive inhibition and a subsequent reduction in the production of growth-promoting hormones like gibberellins.[5][6]

Chapter 2: Primary Mechanisms of Action

The action of cyclopropyl-containing PGRs is predominantly centered on the regulation of two critical phytohormone pathways: ethylene and gibberellin.

The Ethylene Biosynthesis Pathway

Ethylene, a gaseous hormone, regulates a vast array of processes from germination to senescence and fruit ripening.[1] The biosynthesis of ethylene is a tightly regulated process where the final steps are dependent on a cyclopropyl-containing intermediate.

The pathway proceeds as follows:

-

Methionine is converted to S-adenosyl-L-methionine (SAM).[1]

-

ACC Synthase (ACS) catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) , the cyclopropyl-containing intermediate.[7][8]

Exogenous application of ACC is a common experimental technique to induce ethylene responses, as it is readily converted to ethylene by most plant tissues.[7] Recent evidence also suggests that ACC may have signaling roles independent of its conversion to ethylene.[7][8][9]

Inhibition of Gibberellin Biosynthesis

A prominent class of cyclopropyl-containing PGRs, which also includes acylcyclohexanediones like prohexadione-calcium and trinexapac-ethyl, functions by inhibiting the biosynthesis of gibberellins (GAs).[5][10] GAs are critical for processes such as stem elongation.[10][11]

These PGRs act as structural mimics of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases.[3] Several late-stage steps in the GA biosynthesis pathway are catalyzed by these enzymes. By competitively inhibiting these dioxygenases, the PGRs effectively block the formation of biologically active GAs.[4][12][13] For example, trinexapac-ethyl is known to inhibit the 3β-hydroxylation step, which converts inactive GA precursors into active forms that promote cell elongation.[10][14] This leads to a reduction in internode elongation, resulting in more compact plant growth, a desirable trait for preventing lodging in cereal crops and reducing mowing frequency in turfgrass.[11][15]

Prohexadione-calcium operates via a similar mechanism, primarily inhibiting the late stages of GA biosynthesis.[6][16][17] This not only controls excessive vegetative growth but can also redirect the plant's energy towards fruit and seed production.[6] Interestingly, prohexadione-calcium has also been shown to affect flavonoid metabolism and reduce ethylene formation, showcasing its multifunctional nature.[3]

Chapter 3: Experimental Protocols for Mechanistic Elucidation

Investigating the mechanism of a novel cyclopropyl-containing PGR requires a multi-faceted approach, combining in vitro biochemical assays with in planta physiological and molecular analyses.

In Vitro Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of a test compound against key enzymes in hormone biosynthesis, such as cytochrome P450-dependent monooxygenases or 2-oxoglutarate-dependent dioxygenases involved in GA synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific plant enzyme.

Methodology:

-

Enzyme Preparation:

-

Express and purify the target enzyme (e.g., a recombinant plant cytochrome P450) from a suitable expression system (e.g., E. coli, yeast, insect cells).[18]

-

Alternatively, use commercially available human liver microsomes for preliminary screening, though plant-specific enzymes are preferred for definitive results.[19][20]

-

-

Reaction Setup:

-

Prepare a reaction buffer appropriate for the enzyme.

-

In a 96-well plate format, add the reaction buffer, the enzyme, and a known concentration of the enzyme's substrate.

-

Add the cyclopropyl-containing test compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the necessary cofactor (e.g., NADPH for P450s).[20]

-

Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as acetonitrile or methanol. This also serves to precipitate proteins.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of product formed.[19]

-

-

Data Interpretation:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Sources

- 1. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 2. worldscientific.com [worldscientific.com]

- 3. PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES - ishs [ishs.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 8. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Trinexapac-ethyl, Plant Growth Regulator, Trinexapac-ethyl suppliers [agchemaccess.com]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Plant Growth Regulators - Gibberellins (GA) inhibitors Clinisciences [clinisciences.com]

- 13. Effect of the Growth Retardant 3,5-Dioxo-4-butyryl-cyclohexane Carboxylic Acid Ethyl Ester, an Acylcyclohexanedione Compound, on Fruit Growth and Gibberellin Content of Pollinated and Unpollinated Ovaries in Pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diypestcontrol.com [diypestcontrol.com]

- 15. High Quality Plant Growth Regulator Trinexapac-Ethyl - Agrogreat Group Manufacturer & Wholesale [agrogreat.com]

- 16. How does prohexadione calcium control growth? - Knowledge [plantgrowthhormones.com]

- 17. Prohexadione - Calcium: Controls Vegetative Growth Without Shrinking Fruits, but Incorrect Application Not Only Fails to Suppress Growth but Enhances It - Knowledge [plantgrowthhormones.com]

- 18. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Enantioselective Synthesis Strategies for Preparing Chiral Tertiary Alcohols: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The architectural complexity of bioactive molecules frequently features chiral tertiary alcohols as a cornerstone. These motifs are prevalent in a vast array of natural products and pharmaceuticals, where the absolute stereochemistry at the quaternary carbon center is often critical for biological activity. However, the construction of these sterically congested stereocenters with high enantiopurity presents a formidable challenge in synthetic organic chemistry. The diminished reactivity of ketone precursors and the subtle steric and electronic differences between the two substituents on the prochiral carbon make enantiofacial discrimination a difficult task.[1] This guide provides an in-depth analysis of field-proven, enantioselective strategies for the synthesis of chiral tertiary alcohols, focusing on the underlying principles, practical methodologies, and the causality behind experimental choices.

Asymmetric Nucleophilic Addition to Prochiral Ketones: The Direct Approach

The most straightforward strategy for constructing chiral tertiary alcohols is the direct, enantioselective addition of a carbon nucleophile to a prochiral ketone.[2] This approach has been the subject of intense research, leading to the development of a diverse toolkit of catalytic systems.

Organometallic Additions: Leveraging Chiral Ligands

The addition of organometallic reagents, such as Grignard and organozinc reagents, to ketones is a classic C-C bond-forming reaction. The key to rendering these additions enantioselective lies in the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack to one face of the ketone.

1.1.1. Asymmetric Grignard Reactions

The enantioselective addition of Grignard reagents to ketones has historically been challenging. However, recent advancements in ligand design have led to highly effective systems. A notable example is the use of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH).[3][4][5] These ligands, when combined with a Grignard reagent, form a well-defined chiral complex that delivers the alkyl or aryl group with high enantioselectivity.

The causality behind this stereocontrol is believed to involve the formation of a monomeric active species where the steric interaction between the aryl group on the chiral ligand and one of the ketone's substituents dictates the enantiofacial selection.[6]

Experimental Protocol: Asymmetric Addition of Phenylmagnesium Bromide to Acetophenone using a DACH-derived Ligand [3]

-

Ligand-Grignard Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the chiral DACH-derived ligand (e.g., (R,R)-L12, 0.1 mmol) in anhydrous THF (2 mL) is cooled to -78 °C. To this solution, phenylmagnesium bromide (1.0 M in THF, 1.1 mL, 1.1 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the chiral magnesium complex.

-

Ketone Addition: A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is then added dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL).

-

Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting tertiary alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]

1.1.2. Organozinc and Organoaluminum Additions

Dialkylzinc reagents, in the presence of chiral catalysts, are highly effective for the enantioselective alkylation of ketones.[2] Titanium-based catalysts, often in combination with chiral sulfonamide ligands, have proven particularly successful.[2] The Lewis acidity of the titanium center activates the ketone towards nucleophilic attack, while the chiral ligand orchestrates the stereochemical outcome.

Similarly, organoaluminum reagents can be employed in enantioselective additions, often catalyzed by chiral 1,1'-bi-2-naphthol (BINOL)-derived complexes.

Caption: General workflow for catalytic asymmetric nucleophilic addition to a ketone.

Asymmetric Allylation: Constructing Homoallylic Alcohols

The enantioselective allylation of ketones provides access to chiral tertiary homoallylic alcohols, which are valuable building blocks in natural product synthesis.[7] Both stoichiometric and catalytic methods have been developed.

Stoichiometric approaches often utilize enantioenriched α-substituted allylic boranes or boronic esters.[7] In catalytic versions, achiral allylating agents like allyltrimethoxysilane are used in the presence of a chiral catalyst, such as a silver complex with a chiral phosphine ligand.[8] More recently, boron-catalyzed allylations of ketones with allenes have been reported, proceeding through a hydroboration–allylation–transborylation pathway.[7]

| Catalyst System | Allyl Source | Typical ee (%) | Reference |

| AgF / (R)-DIFLUORPHOS | Allyltrimethoxysilane | 80-95 | [8] |

| Chiral Boron Catalyst | Allenes | 85-95 | [7] |

| Iridium C,O-benzoate | Allyl Acetate | 90-99 | [9] |

Asymmetric Cyanosilylation: A Gateway to Diverse Functionality

Enantioselective ketone cyanosilylation is a powerful carbon-carbon bond-forming reaction that produces chiral tertiary cyanohydrins.[10] These products are highly valuable as they can be readily converted into other functional groups like α-hydroxy acids, β-amino alcohols, and diols. The reaction is typically catalyzed by a chiral Lewis acid complex, such as a chiral (salen)AlCl complex activated by a phosphorane.[10] This method can also be applied to the kinetic resolution of racemic α-branched ketones.[10]

Kinetic Resolution of Racemic Tertiary Alcohols

An alternative to the asymmetric synthesis of tertiary alcohols is the kinetic resolution of a racemic mixture. In this process, one enantiomer of the racemate reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product.[11] The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). A synthetically useful resolution typically requires an s factor of at least 25.

Non-Enzymatic Kinetic Resolution

A variety of chiral catalysts have been developed for the non-enzymatic kinetic resolution of tertiary alcohols. These methods often involve the acylation of the alcohol.

-

Peptide-based Catalysts: Short peptides have been identified through high-throughput screening to be effective catalysts for the asymmetric acylation of tertiary alcohols, achieving high selectivity factors.[11]

-

Chiral Phosphoric Acids: Chiral Brønsted acids, such as imidodiphosphoric acids, can catalyze the intermolecular asymmetric acetalization of diols containing a tertiary alcohol, leading to an efficient kinetic resolution.[11]

-

Metal-Based Catalysts: Chiral organotin catalysts have been shown to effectively catalyze the intermolecular acylation of tertiary alcohols with high enantioselectivity.[12] Another strategy involves the intramolecular allylic substitution of tertiary allylic alcohols, co-catalyzed by a chiral bisphosphoric acid and a silver salt, to afford enantioenriched diene monoepoxides and the recovered enantioenriched alcohol.[13]

Caption: Principle of kinetic resolution for chiral tertiary alcohols.

Enzymatic Kinetic Resolution

Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of secondary alcohols. However, their application to tertiary alcohols is more challenging due to the steric bulk around the hydroxyl group, which hinders access to the enzyme's active site.[14][15] Despite this, successful enzymatic resolutions of tertiary alcohols have been achieved. Strategies to improve these resolutions include:

-

Medium Engineering: The addition of co-solvents like DMSO can suppress non-enzymatic side reactions (e.g., autohydrolysis of the ester) and enhance the observed enantioselectivity.[15]

-

Protein Engineering: Rational design and directed evolution of enzymes can be used to create mutants with improved activity and enantioselectivity towards sterically demanding tertiary alcohols.[15]

-

Dynamic Kinetic Resolution (DKR): For DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. While racemization of tertiary alcohols via a redox process is not feasible, methods based on the cleavage of the C-O bond to form a carbocation intermediate have been developed, allowing for DKR in the presence of a suitable racemization catalyst and a lipase.[16][17]

Other Key Strategies

Asymmetric Dihydroxylation of 1,1-Disubstituted Olefins

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[18] When applied to 1,1-disubstituted olefins, this reaction produces a chiral diol containing a tertiary alcohol moiety. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric reoxidant.[18] The choice of ligand (e.g., (DHQ)2-PHAL in AD-mix-α or (DHQD)2-PHAL in AD-mix-β) dictates the facial selectivity of the dihydroxylation.[18]

Enantioselective Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc enolate, typically derived from an α-halo ester, to a carbonyl compound.[19] The development of chiral ligands, such as amino alcohols, has enabled catalytic and enantioselective versions of this reaction, providing access to chiral β-hydroxy esters, a class of tertiary alcohols.[19][20]

Conclusion and Future Outlook

The enantioselective synthesis of chiral tertiary alcohols has witnessed significant progress, driven by innovations in catalyst design and mechanistic understanding. The direct asymmetric nucleophilic addition to ketones remains the most convergent approach, with a growing number of highly selective catalytic systems for various nucleophiles. Kinetic resolution, both enzymatic and non-enzymatic, offers a valuable alternative, particularly for substrates where a direct asymmetric route is not yet established.

Future research in this field will likely focus on several key areas: expanding the substrate scope of existing methods to include more challenging ketone architectures, developing more sustainable catalysts based on earth-abundant metals, and integrating these synthetic strategies into cascade reactions to build molecular complexity more efficiently. The continued development of robust and scalable methods for preparing these crucial chiral building blocks will undoubtedly accelerate progress in drug discovery and the synthesis of complex natural products.

References

-

Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Available at: [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]

-

Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology. Available at: [Link]

-

Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. Chemical Communications. Available at: [Link]

-

Asymmetric Addition to Ketones: Enantioselective Formation of Tertiary Alcohols. Current Organic Chemistry. Available at: [Link]

-

Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. Journal of Biotechnology. Available at: [Link]

-

Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. Organic Letters. Available at: [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. Available at: [Link]

-

Enzymatic Synthesis of Tertiary Alcohols. ResearchGate. Available at: [Link]

-

Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Angewandte Chemie International Edition. Available at: [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]

-

Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews. Available at: [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. Available at: [Link]

-

Catalytic asymmetric addition of different carbon nucleophiles to ketones for the creation of tertiary alcohols. ResearchGate. Available at: [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. ResearchGate. Available at: [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

Asymmetric organocatalytic synthesis of tertiary azomethyl alcohols: key intermediates towards azoxy compounds and α-hydroxy-β-amino esters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. Science. Available at: [Link]

-

Enantioselective carbonyl allylation from the alcohol or aldehyde oxidation level via iridium catalyzed C-C bond forming transfer hydrogenation. ResearchGate. Available at: [Link]

-

19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]

-

Untitled Document. University of Bristol. Available at: [Link]

-

Highly Enantioselective Allylation of Ketones: An Efficient Approach to All Stereoisomers of Tertiary Homoallylic Alcohols. Chemistry - A European Journal. Available at: [Link]

-

Asymmetric organocatalytic synthesis of tertiary azomethyl alcohols: key intermediates towards azoxy compounds and α- hydroxy-β-amino esters. DIGITAL.CSIC. Available at: [Link]

-

Enantioselective Iridium-Catalyzed Vinylogous Reformatsky-Aldol Reaction from the Alcohol Oxidation Level: Linear Regioselectivity by Way of Carbon-Bound Enolates. Angewandte Chemie International Edition. Available at: [Link]

-

Carbonyl allylation. Wikipedia. Available at: [Link]

-

Recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists. Available at: [Link]

-

Enantiodivergent conversion of chiral secondary alcohols into tertiary alcohols. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. Available at: [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric Organocatalytic Synthesis of Tertiary Azomethyl Alcohols. Amanote Research. Available at: [Link]

-

Synthesis of Chiral Tertiary Alcohol: Significant Developments. Michigan State University. Available at: [Link]

-

Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. Available at: [Link]

-

Osmium-Catalyzed Asymmetric Dihydroxylation of Cyclic Cis-Disubstituted Olefins. Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric dihydroxylation of olefins with a simple chiral ligand. The Journal of Organic Chemistry. Available at: [Link]

-

Catalytic Asymmetric Dihydroxylation. University of York. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Current Organic Synthesis. Available at: [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Asymmetric Addition to Ketones: Enantioselective Formation of Ter...: Ingenta Connect [ingentaconnect.com]

- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Untitled Document [ch.ic.ac.uk]

- 7. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonyl allylation - Wikipedia [en.wikipedia.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 19. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 20. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Stereochemistry: Unlocking the Biological Activity of Chiral Cyclopropylmethanol Derivatives

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral cyclopropane rings are prized pharmacophores in modern drug discovery, offering a unique combination of structural rigidity, metabolic stability, and conformational control.[1] When incorporated into the cyclopropylmethanol scaffold, this three-membered ring system provides a versatile platform for developing stereochemically defined therapeutic agents. The precise spatial arrangement of substituents, or chirality, is paramount, as it governs the interactions between these molecules and their biological targets, often leading to significant differences in potency, selectivity, and toxicity between enantiomers.[2][3][4] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of chiral cyclopropylmethanol derivatives, offering field-proven insights for professionals in medicinal chemistry and drug development. We will explore their applications as antiviral, antifungal, and anticancer agents, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the Chiral Cyclopropyl Moiety

The principle of chirality is fundamental to life. Biological systems, composed of chiral macromolecules like proteins and nucleic acids, create a stereospecific environment where enantiomers of a drug molecule can exhibit vastly different pharmacological profiles.[2][3][4][5][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[7]

The cyclopropane ring, a small, strained carbocycle, is strategically incorporated into drug molecules to enhance their properties.[8][9] Its unique electronic character and rigid structure can:

-

Improve Metabolic Stability: The strained ring is often resistant to metabolic degradation, increasing the drug's half-life.

-

Enhance Binding Affinity: By locking the molecule into a specific conformation, the cyclopropyl group can optimize its fit within a biological target's binding site.[8]

-

Modulate Lipophilicity: The introduction of this moiety can fine-tune the molecule's solubility and membrane permeability.[8]

The cyclopropylmethanol unit, in particular, serves as a crucial chiral building block, facilitating the introduction of this valuable pharmacophore into a wide array of molecular architectures.[8]

Synthesis of Enantiomerically Pure Cyclopropylmethanol Scaffolds

Accessing enantiomerically pure cyclopropyl derivatives is a critical first step in drug development. Several powerful strategies have been developed to achieve high stereocontrol.

Chemoenzymatic Synthesis: A Powerful and Sustainable Approach

Combining the selectivity of enzymes with the versatility of chemical synthesis offers an efficient route to chiral building blocks.[1] Biocatalysis, using engineered enzymes, can achieve high diastereo- and enantioselectivity, often under mild conditions and avoiding the use of toxic heavy metals like rhodium or ruthenium that are common in traditional chemocatalysis.[1]

A notable example involves the use of an engineered sperm whale myoglobin variant to catalyze the cyclopropanation of various vinylarenes with diazoketone reagents. This process yields cyclopropyl ketones with high stereoselectivity, which can then be chemically reduced to the corresponding chiral cyclopropylmethanol derivatives.[1]

Caption: Chemoenzymatic workflow for chiral cyclopropylmethanol synthesis.

Detailed Experimental Protocol: Asymmetric Reduction of a Cyclopropyl Ketone

This protocol describes the chemical reduction step to convert a chiral cyclopropyl ketone into the corresponding alcohol, a key step following a biocatalytic cyclopropanation.

Objective: To stereoselectively reduce a chiral cyclopropyl ketone to the corresponding chiral cyclopropylmethanol derivative.

Materials:

-

Chiral cyclopropyl ketone (1 equivalent)

-

Methanol (or Tetrahydrofuran), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the chiral cyclopropyl ketone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-